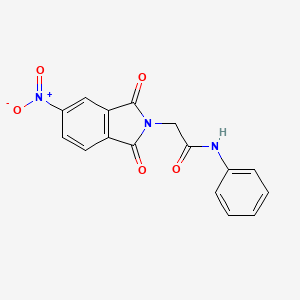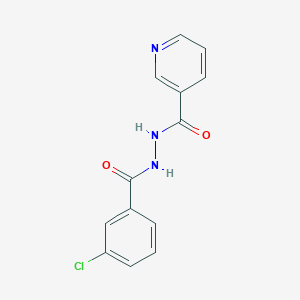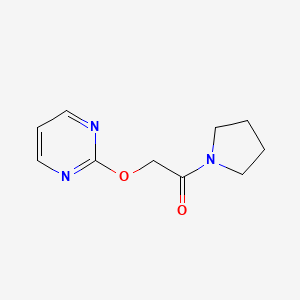
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide typically involves multi-step organic reactions. One common method involves the nitration of 1,3-dioxoisoindoline derivatives, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce nitroso compounds .
Scientific Research Applications
2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
What sets 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-phenylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the nitro group and the phenylacetamide moiety allows for a diverse range of chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-14(17-10-4-2-1-3-5-10)9-18-15(21)12-7-6-11(19(23)24)8-13(12)16(18)22/h1-8H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMGNHTSCJVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)
![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)
![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)
![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)
![6-[[1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol](/img/structure/B5526084.png)
![2-[4-[(2-Nitrobenzoyl)amino]phenyl]acetic acid](/img/structure/B5526090.png)
![N-(4-fluorophenyl)-2-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

